molecular formula C13H22ClNO B104660 Benzyldiethyl(2-hydroxyethyl)ammonium chloride CAS No. 19493-25-5

Benzyldiethyl(2-hydroxyethyl)ammonium chloride

Cat. No.: B104660
CAS No.: 19493-25-5
M. Wt: 243.77 g/mol
InChI Key: MTIWHYTVKBFFOH-UHFFFAOYSA-M
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Description

Benzyldiethyl(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C13H22ClNO and a molecular weight of 243.77 g/mol. It is known for its antimicrobial properties and is used in various applications, including as a disinfectant and antiseptic.

Preparation Methods

Benzyldiethyl(2-hydroxyethyl)ammonium chloride can be synthesized by reacting benzyl chloride with diethyl(2-hydroxyethyl)amine in the presence of a base. The reaction results in the formation of the compound as a white crystalline solid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Benzyldiethyl(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.

Scientific Research Applications

Benzyldiethyl(2-hydroxyethyl)ammonium chloride has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This makes it valuable in the fields of:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in laboratory settings for sterilization and disinfection.

    Medicine: Investigated for its potential use as an antifungal agent in the treatment of fungal infections.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The antimicrobial action of benzyldiethyl(2-hydroxyethyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Benzyldiethyl(2-hydroxyethyl)ammonium chloride can be compared to other quaternary ammonium compounds such as:

    Benzyldimethyl(2-hydroxyethyl)ammonium chloride: Similar in structure but with different alkyl groups, leading to variations in antimicrobial efficacy and solubility.

    Benzalkonium chloride: Another widely used disinfectant with a broader spectrum of activity but potentially different toxicity profiles.

This compound is unique due to its specific combination of alkyl groups, which confer distinct physical and chemical properties.

Properties

IUPAC Name

benzyl-diethyl-(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO.ClH/c1-3-14(4-2,10-11-15)12-13-8-6-5-7-9-13;/h5-9,15H,3-4,10-12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIWHYTVKBFFOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCO)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884892
Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19493-25-5
Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Record name Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1)
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Record name Benzyldiethyl(2-hydroxyethyl)ammonium chloride
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